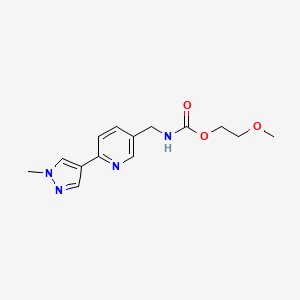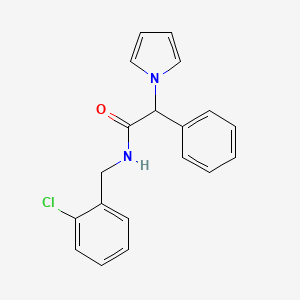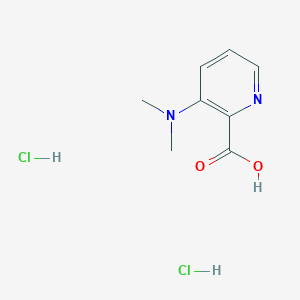
3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O2. It is a derivative of pyridine, featuring a dimethylamino group at the 3-position and a carboxylic acid group at the 2-position, with two hydrochloride groups. This compound is known for its applications in various chemical reactions and research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Dimethylation: The carboxylic acid is reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group at the 3-position.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to favor the desired reaction.
Purification: Using techniques such as crystallization or recrystallization to obtain the pure dihydrochloride salt.
化学反应分析
Types of Reactions
3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Studied for its potential interactions with biological molecules and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride involves its ability to act as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. The compound can interact with molecular targets such as enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)pyridine: Similar structure but with the dimethylamino group at the 2-position.
4-(Dimethylamino)pyridine: Dimethylamino group at the 4-position, commonly used as a catalyst in organic synthesis.
Pyridine-2-carboxylic acid: Lacks the dimethylamino group, used as a precursor in various chemical reactions.
Uniqueness
3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride is unique due to the specific positioning of the dimethylamino and carboxylic acid groups, which confer distinct chemical reactivity and potential applications. Its dihydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.
属性
IUPAC Name |
3-(dimethylamino)pyridine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.2ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSKPNXJHAIRHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC=C1)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
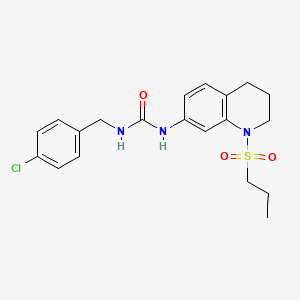
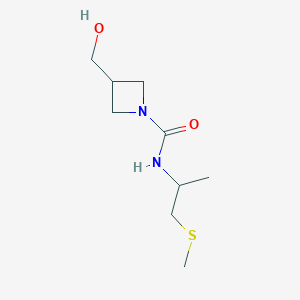
![1-(3-fluorophenyl)-N-[1-(furan-3-yl)propan-2-yl]methanesulfonamide](/img/structure/B2428901.png)
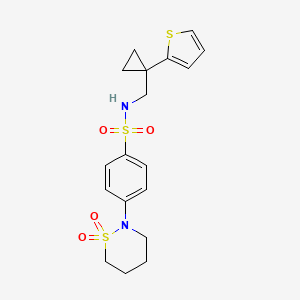
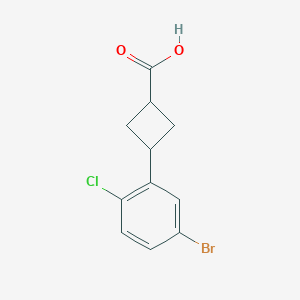
![1-[(Tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2428905.png)
![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)
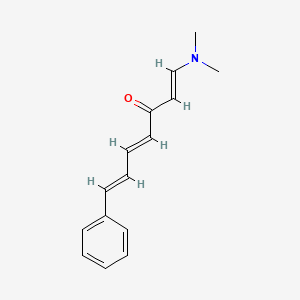
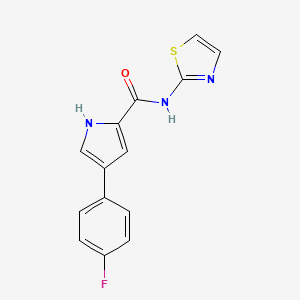
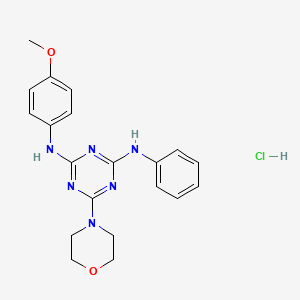
![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)
![ethyl 2-(butylsulfanyl)-7-methyl-4-oxo-5-[4-(propan-2-yl)phenyl]-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2428915.png)
